4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Description
4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a sulfonamide-benzamide hybrid compound featuring a benzyl(ethyl)sulfamoyl group linked to a benzamide scaffold, which is further substituted with a 2-methyl-1,3-benzothiazole moiety at the 6-position. This structure combines sulfonamide’s classical pharmacophoric features with the benzothiazole ring, a heterocycle known for its bioactivity in antimicrobial and anticancer contexts .
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27(16-18-7-5-4-6-8-18)32(29,30)21-12-9-19(10-13-21)24(28)26-20-11-14-22-23(15-20)31-17(2)25-22/h4-15H,3,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYVRUJRCXOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases or acids, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Sulfamoyl Group Variations
- Benzyl vs. Cyclohexyl/Propyl: The benzyl(ethyl)sulfamoyl group in the target compound contrasts with LMM11’s cyclohexyl(ethyl)sulfamoyl and other derivatives’ dipropylsulfamoyl groups .
- Methyl vs. Ethyl on Sulfamoyl : LMM5’s benzyl(methyl)sulfamoyl group shows higher antifungal potency (MIC = 8 µg/mL) than LMM11’s ethyl analog (MIC = 16 µg/mL), suggesting smaller alkyl groups may improve target binding .
Heterocyclic Core Differences
- 1,3-Benzothiazole vs. 1,3,4-Oxadiazole: The target compound’s benzothiazole core may confer distinct electronic and steric properties compared to LMM5/LMM11’s oxadiazole rings. Benzothiazoles are associated with intercalative DNA binding and kinase inhibition, whereas oxadiazoles are known for hydrogen-bonding interactions with enzymes like thioredoxin reductase .
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic properties. This article provides an in-depth examination of its biological activity, including antibacterial and antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several key structural features:
- Benzamide Moiety : Contributes to the compound's ability to interact with biological targets.
- Sulfamoyl Group : Known for its antibacterial properties, particularly through inhibition of dihydropteroate synthase (DHPS).
- Benzothiazole Derivative : Potentially involved in cellular signaling interactions.
| Structural Feature | Description |
|---|---|
| Benzamide | Core structure involved in biological interactions |
| Sulfamoyl | Imparts antibacterial properties |
| Benzothiazole | May interact with proteins in signaling pathways |
Antibacterial Properties
The sulfonamide component of the compound is crucial for its antibacterial activity. Sulfonamides mimic para-aminobenzoic acid (PABA), inhibiting bacterial growth by blocking folate synthesis. Studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Tested Bacteria : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive)
- Mechanism : Inhibition of DHPS enzyme
Antitumor Activity
Research indicates that this compound may also exhibit antitumor properties. Compounds with similar structures have shown promise in inhibiting cell proliferation across various cancer cell lines.
- Case Study Findings : In vitro studies have reported IC50 values indicating effective inhibition of tumor growth.
- Example: A related benzothiazole compound exhibited IC50 values of 6.26 μM against HCC827 cells.
The biological effects of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The sulfonamide group inhibits DHPS, disrupting folate synthesis in bacteria.
- Protein Interactions : The benzothiazole moiety may engage in hydrogen bonding and hydrophobic interactions with proteins involved in signaling pathways.
Case Studies
-
Antibacterial Testing :
- Method: Broth microdilution according to CLSI guidelines.
- Results: Significant inhibition of bacterial growth was observed, supporting the compound's potential as an antibiotic agent.
-
Antitumor Activity Evaluation :
- Assays conducted on multiple cancer cell lines demonstrated varying degrees of cytotoxicity.
- Comparative analysis showed higher activity in 2D assays than in 3D models, indicating the need for further exploration into the compound's efficacy in more complex biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
